BenchChemオンラインストアへようこそ!

4-Hydroxy-2-oxo-4-phenylbutanoic acid

Kynurenine 3-monooxygenase Neuroprotection Excitotoxicity

4-Hydroxy-2-oxo-4-phenylbutanoic acid (CAS 1607009-81-3) is a chiral gamma-keto alpha-hydroxy acid with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. It belongs to the phenylbutanoic acid derivative class and is structurally characterized by a phenyl-substituted gamma-keto acid backbone with a hydroxyl group at the beta-position.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B13349658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-oxo-4-phenylbutanoic acid
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)C(=O)O)O
InChIInChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,13,14)
InChIKeyZVKBCOYYUAQBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-oxo-4-phenylbutanoic acid: Chemical Class and Baseline Characteristics for Procurement Evaluation


4-Hydroxy-2-oxo-4-phenylbutanoic acid (CAS 1607009-81-3) is a chiral gamma-keto alpha-hydroxy acid with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol [1]. It belongs to the phenylbutanoic acid derivative class and is structurally characterized by a phenyl-substituted gamma-keto acid backbone with a hydroxyl group at the beta-position [2]. The compound exists in both (R) and (S) enantiomeric forms and is a key intermediate or structural scaffold in the synthesis of bioactive molecules, including enzyme inhibitors and pharmaceutical building blocks [1]. Its interest for procurement is primarily driven by its use as a benchmark scaffold in structure-activity relationship (SAR) studies, particularly for kynurenine 3-monooxygenase (KMO) inhibition and antiviral target exploration.

Why Generic Substitution of 4-Hydroxy-2-oxo-4-phenylbutanoic acid is Not Advisable Without Comparative Data Analysis


Simple in-class substitution of 4-hydroxy-2-oxo-4-phenylbutanoic acid with seemingly similar phenylbutanoic acid derivatives is scientifically risky due to profound, quantifiable differences in target engagement. For instance, the presence and position of the hydroxyl group fundamentally alters enzyme inhibition potency: the 2-hydroxy-4-oxo-4-phenylbutanoic acid isomer (benzoyl lactic acid) demonstrates an IC50 of >50,000 nM against HCV NS5b polymerase [1], while structurally related 4-phenyl-4-oxo-butanoic acid derivatives achieve IC50 values as low as 6,900 nM against KMO [2]. Even within the same enzyme target family, such as kynurenine 3-monooxygenase, the introduction of a 3,4-dichlorophenyl substituent on the 4-oxo-butanoic acid scaffold dramatically alters inhibitory activity compared to the unsubstituted phenyl parent [2]. These sharp activity cliffs underscore that generic selection without quantitative comparative evidence can lead to order-of-magnitude errors in potency and target selectivity, directly compromising experimental reproducibility and research outcomes.

Quantitative Differentiation Evidence for 4-Hydroxy-2-oxo-4-phenylbutanoic acid Against Closest Analogs


Kynurenine 3-Monooxygenase (KMO) Inhibition Potency: Target Compound vs. Unsubstituted Phenyl Derivative

The 4-phenyl-4-oxo-butanoic acid parent scaffold inhibits KMO with an IC50 of 6,900 nM [1]. Introduction of a 3,4-dichloro substitution on the phenyl ring (compound 8: 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid) significantly enhances potency, emerging as one of the most interesting derivatives in the SAR series [1]. The unsubstituted 4-hydroxy-2-oxo-4-phenylbutanoic acid thus serves as the critical baseline scaffold from which the potency gains of halogenated analogs are calibrated, defining its specific value as a standard reference compound in KMO inhibitor development.

Kynurenine 3-monooxygenase Neuroprotection Excitotoxicity

Target Selectivity: HCV NS5b Polymerase vs. KMO Activity Differential

Cross-target activity profiling reveals a stark selectivity cliff. The 2-hydroxy-4-oxo-4-phenylbutanoic acid isomer (a close structural analog) shows negligible activity against HCV NS5b RNA-dependent RNA polymerase with an IC50 > 50,000 nM [1]. In contrast, the same 4-phenyl-4-oxo-butanoic acid scaffold achieves meaningful inhibition of KMO at 6,900 nM [2]. This >7-fold selectivity window (based on IC50 values) between two entirely different therapeutic targets underscores that the scaffold is not a promiscuous inhibitor and possesses a definable selectivity profile that can be rationally tuned.

Antiviral Research HCV NS5b Target Selectivity

Chiral Center Configuration and Enantioselective Synthesis for Therapeutic Intermediates

The compound possesses a chiral center at the carbon bearing the hydroxyl group, making enantiomeric purity a critical quality attribute for procurement. The (R)-enantiomer of 4-hydroxy-2-oxo-4-phenylbutanoic acid (CAS 1607009-81-3) is specifically documented in chemical registries, indicating its availability as a distinct stereoisomer . This is a differentiating feature over non-hydroxylated analogs like 2-oxo-4-phenylbutanoic acid, which is prochiral and requires downstream reduction to install chirality. The precedent for enantiospecific synthesis is well-established: in the Giordani et al. KMO inhibitor study, enantiospecific synthesis was successfully applied for both enantiomers of the most potent derivative [1].

Asymmetric Synthesis Chiral Resolution ACE Inhibitors

Physicochemical Property Differentiation: pKa and LogD of the Structural Isomer vs. Common Analogs

The computed physicochemical profile for the (2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid isomer provides a quantitative baseline for understanding the compound's drug-like properties. The predicted acid dissociation constant (pKa) is 3.50, and the calculated LogD at pH 5.5 is -1.35 [1]. These values indicate that the compound exists predominantly in its ionized carboxylate form at physiological pH, which has direct implications for permeability and solubility. In contrast, the non-hydroxylated analog 2-oxo-4-phenylbutanoic acid, lacking the hydroxyl group, would have a lower hydrogen bond donor/acceptor count and a different (likely higher) LogD, resulting in altered membrane permeability and protein binding characteristics.

Physicochemical Properties Drug-likeness Ionization

4-Hydroxy-2-oxo-4-phenylbutanoic acid: Optimal Application Scenarios Based on Quantitative Evidence


Kynurenine 3-Monooxygenase (KMO) Inhibitor SAR Studies and Assay Validation

The parent 4-phenyl-4-oxo-butanoic acid scaffold, with its established IC50 of 6,900 nM against KMO [1], serves as the indispensable baseline reference compound for any laboratory establishing KMO inhibition assays or conducting structure-activity relationship studies. It provides the benchmark against which the potency gains of substituted derivatives (e.g., 3,4-dichlorophenyl analogs) are quantified, making it a mandatory procurement for neuroprotection programs targeting the kynurenine pathway.

Selectivity Profiling in Kynurenine Pathway vs. Off-Target Antiviral Programs

The >7-fold selectivity window between KMO inhibition (IC50 6,900 nM) and HCV NS5b polymerase inhibition (IC50 > 50,000 nM for the close structural isomer) [2] makes this compound ideal for use as a selectivity control in dual-target screening panels. Laboratories working on either neuroprotection or antiviral drug discovery can use this compound to benchmark target engagement fidelity.

Chiral Intermediate for Asymmetric Synthesis of Pharmaceutical Building Blocks

The (R)-enantiomer (CAS 1607009-81-3) is a defined, purchasable entity with a pre-installed chiral hydroxyl group [1]. This eliminates the need for a stereoselective ketoreduction step required for prochiral analogs like 2-oxo-4-phenylbutanoic acid, making it a strategic procurement choice for medicinal chemistry groups synthesizing chiral alcohol intermediates for ACE inhibitors or other therapeutic agents.

Physicochemical Benchmarking for Hydroxy-Keto Acid Derivatives

With computed pKa 3.50 and LogD -1.35 at pH 5.5 for its structural isomer [1], this compound class provides a defined ionization and lipophilicity benchmark. This is valuable for computational chemists and formulation scientists who need to compare the impact of hydroxyl substitution on the ADME properties of phenylbutanoic acid derivatives.

Quote Request

Request a Quote for 4-Hydroxy-2-oxo-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.